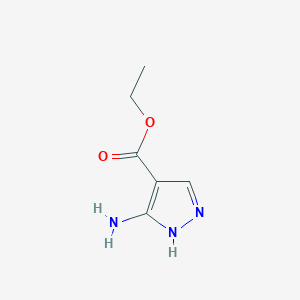

ethyl 5-amino-1H-pyrazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521580. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXGHKWOJXQLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990206 | |

| Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6994-25-8, 1260243-04-6 | |

| Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260243046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6994-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GY5HA1GAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Amino-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features, including the presence of multiple hydrogen bond donors and acceptors, and its amenability to chemical modification, have established it as a privileged scaffold for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its significant role in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Core Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is soluble in a variety of organic solvents, including ethanol, ether, and chloroform.[1] While stable under acidic conditions, it is susceptible to degradation in alkaline environments.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19750-02-8 | [2] |

| Molecular Formula | C₆H₉N₃O₂ | [2] |

| Molecular Weight | 155.16 g/mol | [2] |

| Melting Point | 121-123 °C | [1] |

| Boiling Point | 349.2 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.318 g/cm³ (Predicted) | [3] |

| Flash Point | 165 °C (Predicted) | [1] |

| Vapor Pressure | 4.79E-05 mmHg at 25°C (Predicted) | [1] |

| Refractive Index | 1.584 (Predicted) | [1] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the pyrazole ring proton, and the amine protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the ethyl group carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C=O stretching of the ester, and C=C and C-N stretching of the pyrazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the solvent and experimental conditions.

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the cyclization of an ethoxymethylenecyanoacetate derivative with hydrazine.

General Synthesis Workflow

The synthesis typically proceeds via the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction mixture is heated to reflux to drive the cyclization, followed by cooling and isolation of the product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound.[4]

Materials:

-

Ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent)

-

Hydrazine hydrate (1 equivalent)

-

Ethanol

Procedure:

-

To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate in ethanol, add hydrazine hydrate dropwise at room temperature.

-

After the addition is complete, stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Role in Drug Discovery and Development

The 5-aminopyrazole scaffold is a cornerstone in the design of kinase inhibitors, which are a major class of targeted cancer therapies. This is due to the ability of the pyrazole ring and its substituents to form key hydrogen bonding interactions within the ATP-binding pocket of kinases.

Targeting the Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers. Consequently, FGFR has emerged as a critical target for drug development.[5] Derivatives of this compound have been successfully developed as potent and selective FGFR inhibitors.[5][6]

The general mechanism of action for these pyrazole-based inhibitors involves competitive binding to the ATP pocket of the FGFR kinase domain. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the pro-proliferative and pro-survival signals that drive tumor growth.

The FGFR Signaling Cascade

Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular processes like proliferation, survival, and migration.[7][8][9]

Caption: The FGFR signaling pathway and the inhibitory action of pyrazole-based compounds.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile chemical nature make it an invaluable starting material for the creation of complex heterocyclic systems. The demonstrated success of its derivatives as potent kinase inhibitors, particularly against FGFR, underscores its importance as a privileged scaffold in medicinal chemistry. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in the ongoing quest for novel and more effective therapeutic agents.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Ethyl 5-amino-1H-pyrazole-4-carboxylate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 5-amino-1H-pyrazole-4-carboxylate and its key derivatives. It covers their chemical identity, synthesis protocols, physicochemical properties, and significant biological activities, with a focus on their potential in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The core structure consists of a pyrazole ring, an amino group at position 5, and an ethyl carboxylate group at position 4. Variations in the substituent at the N1 position of the pyrazole ring give rise to a diverse range of compounds with distinct properties.

Below is a summary of the key physicochemical data for the parent compound and its common N1-substituted derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 1260243-04-6[1], 19750-02-8 | C₆H₉N₃O₂ | 155.16 | Not widely reported |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 31037-02-2[2][3] | C₇H₁₁N₃O₂ | 169.18[3] | 96-100[3] |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | 16078-71-0[4] | C₁₂H₁₃N₃O₂ | 231.25[4] | 101-103[5] |

| Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | 15001-11-3[6] | C₁₃H₁₅N₃O₂ | 245.28 | Not widely reported |

| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | Not available | C₁₃H₁₅N₃O₄S | 309.34[7] | 135-137[8] |

| Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate | Not available | C₁₁H₁₂N₄O₂ | 232.24 | 92-93[9] |

Spectroscopic Data Summary

| Compound | ¹H NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | 1.29 (t, 3H), 2.34 (s, 3H), 4.18 (q, 2H), 4.22 (s, 2H), 7.46 (d, 2H), 7.84 (d, 2H), 7.90 (s, 1H)[8] | 3480 (NH), 1693 (C=O), 1615 (C=N)[8] | 309, 245, 199, 155, 91, 63, 44[8] |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Data available in spectral databases.[10] | Data available in spectral databases. | 169, 124, 123[10] |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Data available in spectral databases.[4] | Data available in spectral databases.[4] | 231, 185, 184[4] |

Experimental Protocols: Synthesis

The synthesis of this compound derivatives typically involves the cyclocondensation of a hydrazine derivative with an appropriate three-carbon electrophile.

General Synthesis Workflow

Caption: General workflow for the synthesis of N-substituted ethyl 5-aminopyrazole-4-carboxylates.

Protocol 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate [5]

-

Materials: Phenylhydrazine (31.9 g), ethyl (ethoxymethylene)cyanoacetate (50.0 g), absolute ethanol (500 ml), ice water.

-

Procedure:

-

A solution of phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate in absolute ethanol is refluxed for 6 hours.

-

The mixture is allowed to stand for approximately 48 hours and then refluxed for an additional 8 hours.

-

The reaction mixture is poured into ice water, leading to the precipitation of the product.

-

The precipitated solid is collected by filtration.

-

The crude product is recrystallized from ethanol to yield the pure compound.

-

-

Yield: 38.0 g (44%).[5]

Protocol 2: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate [11]

-

Materials: 40% methyl hydrazine aqueous solution, ethoxy methylene ethyl cyanoacetate, toluene.

-

Procedure:

-

Ethoxy methylene ethyl cyanoacetate is dissolved in toluene in a reactor.

-

The 40% methyl hydrazine aqueous solution is added dropwise while maintaining the temperature between 22-30°C.

-

After the addition is complete, the mixture is stirred for 1-3 hours.

-

The reaction mixture is then heated to reflux for 2 hours.

-

The mixture is cooled to 9-10°C to allow for product crystallization.

-

The solid product is collected by filtration and dried.

-

-

Note: This process is highlighted for its simplicity, high yield, and reduced environmental impact.[11]

Protocol 3: Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate [9]

-

Materials: 2-Hydrazinopyridine (12.5 g), ethyl(ethoxymethylene)cyanoacetate (19.5 g), absolute ethanol (100 mL).

-

Procedure:

-

Ethyl(ethoxymethylene)cyanoacetate is added to a solution of 2-hydrazinopyridine in absolute ethanol.

-

The reaction mixture is heated at reflux for 2.5 hours.

-

Upon cooling, the product solidifies.

-

The solid is collected by filtration and washed with absolute ethanol.

-

-

Yield: 22.6 g.[9]

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a range of biological activities, most notably as anti-inflammatory agents. Their mechanism of action often involves the modulation of key inflammatory pathways.

3.1. Anti-inflammatory and Analgesic Activity

Several studies have reported the anti-inflammatory and analgesic properties of pyrazole derivatives.[12] These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation.[13][14] Some derivatives exhibit selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[13]

3.2. Inhibition of IRAK4 Signaling Pathway

A significant mechanism of action for some pyrazole-based compounds is the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[15] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), which are central to the innate immune response and inflammation.[16][17]

By inhibiting IRAK4, these compounds can block the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, ultimately reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1.[15]

IRAK4 Signaling Pathway and Point of Inhibition

Caption: Simplified IRAK4 signaling pathway showing inhibition by pyrazole derivatives.

Experimental Protocol: In Vitro IRAK4 Inhibition Assay (General)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against IRAK4 kinase activity.

-

Principle: A common method is a fluorescence-based assay that measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate.

-

Materials: Recombinant human IRAK4 enzyme, kinase substrate (e.g., a specific peptide), ATP, ADP-Glo™ Kinase Assay kit (Promega) or similar, test compound dilutions, assay buffer.

-

Procedure:

-

The test compound is serially diluted and pre-incubated with the IRAK4 enzyme in the assay buffer.

-

The kinase reaction is initiated by adding a mixture of the substrate and ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 60 minutes at room temperature).

-

The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.

-

The kinase detection reagent is added to convert the produced ADP into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

-

The luminescence is measured using a plate reader.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

3.3. Anticancer and Other Activities

Recent studies have also explored the potential of 5-amino-1H-pyrazole-4-carboxamide derivatives as covalent inhibitors of fibroblast growth factor receptors (FGFRs), indicating their potential application in oncology.[18] The versatile pyrazole scaffold continues to be a foundation for the development of various bioactive molecules.[19]

Conclusion

This compound and its N1-substituted derivatives represent a valuable class of compounds for drug discovery, particularly in the area of anti-inflammatory therapies. Their straightforward synthesis, coupled with their ability to potently and sometimes selectively inhibit key inflammatory mediators like COX enzymes and IRAK4, makes them attractive candidates for further development. This guide provides a foundational understanding for researchers and scientists aiming to explore the therapeutic potential of this chemical scaffold. Further research into structure-activity relationships, pharmacokinetic properties, and in vivo efficacy will be crucial in translating these promising compounds into clinical applications.

References

- 1. 1260243-04-6|this compound|BLD Pharm [bldpharm.com]

- 2. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]

- 3. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 97 31037-02-2 [sigmaaldrich.com]

- 4. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 17. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 5-Amino-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the core synthesis mechanisms, provides structured quantitative data from key experiments, outlines detailed experimental protocols, and includes visualizations of the reaction pathways.

Core Synthesis Mechanism: A Variation of the Knorr Pyrazole Synthesis

The most prevalent and efficient method for synthesizing this compound is through the condensation reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine or its derivatives. This reaction is a variation of the well-established Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with a hydrazine derivative.[1]

The reaction proceeds through a series of steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine molecule on the electron-deficient carbon of the ethoxymethylene group of ethyl (ethoxymethylene)cyanoacetate.

-

Elimination of Ethanol: This is followed by the elimination of an ethanol molecule to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group.

-

Tautomerization: The resulting intermediate rapidly tautomerizes to form the stable aromatic 5-amino-1H-pyrazole ring.

This reaction is often catalyzed by a small amount of acid and typically proceeds with high efficiency due to the formation of the stable aromatic pyrazole ring.[1]

Reaction Pathway Diagram

Caption: General reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound and its derivatives.

| Starting Material 1 | Starting Material 2 | Solvent | Reaction Conditions | Product | Yield (%) | Melting Point (°C) | Reference |

| Ethyl (ethoxymethylene)cyanoacetate | 2-Hydrazinopyridine | Absolute Ethanol | Reflux, 2.5 hours | Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate | ~85% (calculated from masses) | 92-93 | [2] |

| Ethyl (ethoxymethylene)cyanoacetate | 3,5-Dimethylphenylhydrazine hydrochloride | Ethanol | Reflux, 20 hours | Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate | 70 | 113-114 | [3] |

| (E)-Ethyl 2-cyano-3-ethoxyacrylate | 4-Methylbenzenesulfonohydrazide | Absolute Ethanol | Reflux, 16 hours | Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | 65 | 135-137 (dec.) | [4] |

| Ethoxy methylene ethyl cyanoacetate | 40% Methyl hydrazine aqueous solution | Toluene | Reflux, 2 hours | 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester | High | Not specified | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative derivative.

Protocol 1: Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate[2]

Materials:

-

Ethyl(ethoxymethylene)cyanoacetate (19.5 g)

-

2-Hydrazinopyridine (12.5 g)

-

Absolute Ethanol (100 mL)

Procedure:

-

Dissolve 2-hydrazinopyridine in 100 mL of absolute ethanol in a suitable reaction flask.

-

Add ethyl(ethoxymethylene)cyanoacetate in one portion to the solution.

-

Heat the reaction mixture at reflux for 2.5 hours.

-

Cool the reaction mixture.

-

Collect the solid product which forms by filtration.

-

Wash the collected solid with absolute ethanol.

-

Air-dry the product. The reported yield was 22.6 g, with a melting point of 92-93°C.

Protocol 2: Synthesis of Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate[3]

Materials:

-

Ethyl (ethoxymethylene)cyanoacetate (37.9 g, 0.224 mole)

-

3,5-Dimethylphenylhydrazine, hydrochloride salt (38.65 g, 0.224 mole)

-

Sodium acetate (36.7 g, 0.448 mole)

-

Ethanol (300 mL)

-

Ice water (1000 mL)

Procedure:

-

Combine ethyl (ethoxymethylene)cyanoacetate, 3,5-dimethylphenylhydrazine hydrochloride, and sodium acetate in 300 mL of ethanol in a reaction flask.

-

Stir the mixture and reflux for 20 hours.

-

Pour the reaction mixture into 1000 mL of ice water with vigorous stirring.

-

Collect the resulting solid by filtration.

-

Crystallize the solid from an ethanol-water mixture (with charcoal treatment) to yield 40.8 g (70%) of the product with a melting point of 113-114°C.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound and its derivatives is a robust and well-documented process, primarily relying on the condensation of ethyl (ethoxymethylene)cyanoacetate with hydrazines. This method offers high yields and a straightforward procedure, making it a valuable tool for medicinal chemists and researchers in drug development. The provided protocols and data serve as a practical guide for the laboratory synthesis of this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 5-amino-1H-pyrazole-4-carboxylate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 5-amino-1H-pyrazole-4-carboxylate, a key heterocyclic building block in the synthesis of various biologically active molecules. This document details its chemical identity, synthesis protocols, and the pharmacological activities of its derivatives, presenting data in a structured format for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named This compound according to IUPAC nomenclature.[1] It is also known by other synonyms such as 5-Amino-1H-pyrazole-4-carboxylic acid ethyl ester and Allopurinol Impurity D.[1]

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 6994-25-8 | [1] |

| Molecular Formula | C₆H₉N₃O₂ | [1][2][3] |

| Molecular Weight | 155.15 g/mol | [2][3] |

| ChEMBL ID | CHEMBL507899 | [1] |

| PubChem CID | 81472 | [1] |

Synthesis Protocols

The synthesis of this compound and its derivatives is well-documented. These compounds serve as important intermediates in the creation of more complex heterocyclic systems.[4][5][6]

2.1. General Synthesis of Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates

A general method involves the condensation of various hydrazides with ketene dithioacetal.[7]

Experimental Protocol:

-

A mixture of 2-(bis(methylthio)methylene)malononitrile (10 mmol) and the respective hydrazide (10 mmol) is refluxed in dimethylformamide (DMF, 5 ml) in the presence of a catalytic amount of anhydrous potassium carbonate (K₂CO₃) for 2-3 hours.[7]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).[7]

-

After completion, the reaction mixture is cooled and poured into ice-cold water.[7]

-

The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the final product.[7]

The following diagram illustrates the general workflow for this synthesis.

2.2. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester

This protocol describes the synthesis of a phenyl-substituted derivative.

Experimental Protocol:

-

A solution of 31.9 g of phenylhydrazine and 50.0 g of ethyl (ethoxymethylene)cyanoacetate in 500 ml of ethanol is refluxed for 6 hours.[8]

-

The mixture is allowed to stand for approximately 48 hours and then refluxed for an additional 8 hours.[8]

-

The reaction mixture is subsequently poured into ice water, leading to the precipitation of the product.[8]

-

The solid is collected by filtration and recrystallized from ethanol to afford the pure compound.[8]

Below is a diagram outlining the experimental workflow.

2.3. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester

A patented process for the synthesis of the 1-methyl derivative is as follows.[9]

Experimental Protocol:

-

Ethoxy methylene ethyl cyanoacetate is dissolved in toluene in a reactor.[9]

-

A 40% methyl hydrazine aqueous solution is added dropwise while maintaining the temperature between 22-30 °C.[9]

-

The mixture is kept at this temperature for 1-3 hours after the addition is complete.[9]

-

The temperature is then slowly raised to reflux, and the mixture is refluxed for 2 hours.[9]

-

After cooling to 9-10 °C, the product is filtered and dried.[9]

The logical flow of this industrial synthesis process is depicted below.

Biological Activities and Derivatives

Derivatives of this compound have been investigated for a range of biological activities. The 5-aminopyrazole scaffold is a key starting material for synthesizing numerous bioactive compounds.[6]

3.1. Anti-inflammatory and Analgesic Activity

A series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were synthesized and screened for in vivo analgesic and anti-inflammatory activities.[7] Compounds 3a, 3c, and 3d from this series exhibited significant analgesic and anti-inflammatory effects at a dose of 25 mg/kg.[7] Notably, these compounds showed a lower ulcerogenic index (0.9–1.12) compared to the standard drug, diclofenac sodium (3.10).[7]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | Dose (mg/kg) | Anti-inflammatory Activity (% inhibition) | Ulcerogenic Index |

| 3a | 25 | Significant | 0.9 - 1.12 |

| 3c | 25 | Significant | 0.9 - 1.12 |

| 3d | 25 | Significant | 0.9 - 1.12 |

| Diclofenac Sodium | - | - | 3.10 |

Data extracted from Thore et al.[7][10]

3.2. IRAK4 Inhibition

A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4).[11] IRAK4 is a crucial signal transducer in inflammatory pathways, making its inhibition a target for treating inflammatory diseases.[11] The development involved sequential modifications to the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring.[11]

While a specific signaling pathway diagram for this compound is not available, the following diagram illustrates the general principle of its derivatives acting as IRAK4 inhibitors within a simplified inflammatory signaling cascade.

Conclusion

This compound is a versatile chemical intermediate with significant potential in medicinal chemistry. The synthetic routes to this compound and its derivatives are well-established, allowing for the generation of diverse molecular frameworks. The demonstrated anti-inflammatory, analgesic, and enzyme-inhibitory activities of its derivatives underscore the importance of the 5-aminopyrazole scaffold in drug discovery and development. Further research into the specific mechanisms of action and structure-activity relationships of these compounds is warranted to fully exploit their therapeutic potential.

References

- 1. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Aminopyrazole Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of aminopyrazole derivatives, a promising class of compounds with wide-ranging therapeutic potential.

Aminopyrazole derivatives have emerged as a versatile and highly significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These heterocyclic compounds, characterized by a pyrazole ring bearing an amino group, have been extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. Their therapeutic efficacy often stems from their ability to act as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in disease. This technical guide provides a comprehensive overview of the biological activities of aminopyrazole derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting Key Kinases in Oncology

Aminopyrazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth, proliferation, and angiogenesis.[1] Notable targets include Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3][4]

Cyclin-Dependent Kinase (CDK) Inhibition

The aminopyrazole core has been identified as a privileged scaffold for the development of CDK inhibitors.[2] This is due to its ability to form a triad of hydrogen bonds with the hinge region residues of the kinase's ATP-binding pocket.[2] Several aminopyrazole-based compounds are in clinical trials for cancer therapy.[2] For instance, analog 24 has been identified as a potent and selective inhibitor of CDK2 and CDK5.[2]

Table 1: Anticancer Activity of Selected Aminopyrazole Derivatives (CDK Inhibition)

| Compound | Target | Assay | IC50 (nM) | Cancer Cell Line | Reference |

| AT7519 | pan-CDK | Kinase Assay | - | - | [1] |

| Analog 24 | CDK2/5 | Kinase Assay | <100 | MiaPaCa2 | [2] |

| CP668863 | CDK2/5 | Kinase Assay | - | - | [2] |

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a known driver in various tumors.[5] Aminopyrazole-based inhibitors have been developed to target both wild-type and gatekeeper mutant versions of FGFRs, a common mechanism of resistance to existing therapies.[5] These inhibitors often work by covalently targeting a cysteine residue on the P-loop of the kinase.[5]

Table 2: Anticancer Activity of Selected Aminopyrazole Derivatives (FGFR Inhibition)

| Compound | Target | Assay | IC50 (µM) | Cancer Cell Line | Reference |

| Compound 1 | FGFR3 (WT & V555M) | Cellular Assay | <1 | BaF3 | [5] |

| Compound 19 | FGFR1/2/3 | Cellular Assay | Modest | BaF3 | [5] |

EGFR and VEGFR-2 Dual Inhibition

The simultaneous inhibition of EGFR and VEGFR-2 is a promising strategy in cancer therapy, as these receptors are crucial for tumor growth and angiogenesis.[4] Several fused pyrazole derivatives have been synthesized and shown to possess potent dual inhibitory activity.[3][4]

Table 3: Anticancer Activity of Selected Aminopyrazole Derivatives (EGFR/VEGFR-2 Inhibition)

| Compound | Target | Assay | IC50 (µM) | Cancer Cell Line | Reference |

| Compound 3 | EGFR | Kinase Assay | 0.06 | HEPG2 | [3] |

| Compound 9 | VEGFR-2 | Kinase Assay | 0.22 | HEPG2 | [3] |

| Compound 12 | EGFR/VEGFR-2 | Kinase Assay | Potent Dual Inhibition | HEPG2 | [3] |

Anti-inflammatory Activity: Modulation of p38 MAPK and COX Enzymes

Aminopyrazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) and Cyclooxygenase (COX) enzymes.[1][6] These targets are central to the inflammatory response.

p38 MAPK Inhibition

The p38 MAPK signaling pathway is activated by stress stimuli and inflammatory cytokines, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1.[1] 5-aminopyrazoles have been extensively studied as potent and selective inhibitors of p38α MAPK.[6]

Table 4: Anti-inflammatory Activity of Selected Aminopyrazole Derivatives (p38 MAPK Inhibition)

| Compound | Target | Assay | IC50 (nM) | In vivo Model | Reference |

| RO3201195 | p38 MAPK | Kinase Assay | - | - | [1] |

| Compound 17a | p38 MAPK | Cellular Assay | - | - | [1] |

| Compound 17b | p38 MAPK | Cellular Assay | - | - | [1] |

COX Inhibition

Certain aminopyrazole derivatives have been designed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7]

Table 5: Anti-inflammatory Activity of Selected Aminopyrazole Derivatives (COX Inhibition)

| Compound | Target | Assay | IC50 (nM) | In vivo Model | Reference |

| Celecoxib | COX-2 | Colorimetric Assay | 45 | Carrageenan-induced paw edema | [8] |

| Compound 33 | COX-2 | Colorimetric Assay | 39 | Carrageenan-induced paw edema | [8] |

| Compound 34 | COX-2 | Colorimetric Assay | 34 | Carrageenan-induced paw edema | [8] |

Antimicrobial Activity

The aminopyrazole scaffold has also been explored for its antimicrobial potential, with derivatives showing activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9][10]

Table 6: Antimicrobial Activity of Selected Aminopyrazole Derivatives

| Compound | Organism | Assay | MIC (µg/mL) | Reference |

| Derivative 22 | Escherichia coli | Broth Dilution | 0.03 | [9] |

| Derivative 22 | Pseudomonas aeruginosa | Broth Dilution | 0.49 | [9] |

| Derivative 23 | Bacillus subtilis | Broth Dilution | 0.03 | [9] |

| 5AP 25 | Bacillus subtilis | Well Diffusion | - (Zone of inhibition: 7.3 ± 1.1 mm) | [1] |

Experimental Protocols

Synthesis of Aminopyrazole Derivatives

A general synthetic route to 3-amino-1H-pyrazole-4-carboxamide derivatives involves the cyclization of N-[3,5-bis(trifluoromethyl)phenyl]-2-cyano-3,3-bis(methylthio)acrylamide with hydrazine in isopropyl alcohol.[10] The resulting scaffold can then be further modified, for example, by reaction with various aldehydes followed by reduction with sodium borohydride to yield a library of target compounds.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases can be determined using various assay formats, such as luminescence-based assays that quantify ATP consumption.

-

Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate, and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add serial dilutions of the test compound or a vehicle control (e.g., DMSO) to the wells.

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

-

Signal Detection: Add a detection reagent (e.g., ADP-Glo™) that converts the generated ADP to a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)

This model is used to evaluate the acute anti-inflammatory activity of compounds.

-

Animal Dosing: Administer the test compound or vehicle control to rats, typically via oral or intraperitoneal injection.

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

The biological effects of aminopyrazole derivatives are intrinsically linked to their ability to modulate specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key regulator of inflammation. Upon activation by cellular stress or inflammatory cytokines, a cascade of phosphorylation events occurs, leading to the activation of downstream transcription factors and the production of pro-inflammatory mediators. Aminopyrazole inhibitors typically bind to the ATP-binding site of p38 MAPK, preventing its kinase activity and thereby blocking the downstream signaling cascade.

Caption: p38 MAPK signaling pathway and the inhibitory action of aminopyrazole derivatives.

FGFR Signaling Pathway in Cancer

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. These pathways promote cell proliferation, survival, and angiogenesis. Aminopyrazole-based FGFR inhibitors block the kinase activity of the receptor, thereby inhibiting these oncogenic signals.

Caption: FGFR signaling pathway in cancer and its inhibition by aminopyrazole derivatives.

Dual EGFR/VEGFR-2 Inhibition Signaling

EGFR and VEGFR-2 are both receptor tyrosine kinases that play critical roles in cancer. EGFR signaling primarily drives cell proliferation and survival, while VEGFR-2 signaling is a key mediator of angiogenesis. There is significant crosstalk between these two pathways. Dual inhibitors targeting both receptors can provide a more comprehensive blockade of tumor growth and progression.

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by aminopyrazole derivatives.

Conclusion

Aminopyrazole derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their ability to potently and often selectively inhibit key protein kinases makes them attractive candidates for the development of new therapeutics for cancer, inflammatory disorders, and infectious diseases. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and detailed investigation of their mechanisms of action will undoubtedly lead to the discovery of novel and effective aminopyrazole-based drugs. This guide provides a foundational resource for researchers in the field, summarizing the current state of knowledge and providing practical methodologies for the evaluation of these remarkable compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. texaschildrens.org [texaschildrens.org]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchhub.com [researchhub.com]

- 6. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 7. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Aminopyrazole Core: A Technical History from Antipyretics to Kinase Inhibitors

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyrazole scaffold is a privileged heterocyclic motif that has been a cornerstone of medicinal chemistry and chemical biology for over a century. From its origins in the late 19th century as a key component of the first synthetic analgesics to its current prominence in the development of targeted kinase inhibitors for oncology, the aminopyrazole core has demonstrated remarkable versatility. This technical guide traces the discovery and history of aminopyrazole compounds, detailing the foundational synthetic methodologies, the evolution of their therapeutic applications, and the experimental protocols that have guided their development. We present a historical narrative supported by quantitative data and detailed experimental workflows to provide a comprehensive resource for professionals in drug discovery and development.

The Dawn of Pyrazole Chemistry: Discovery and Early Synthesis

The story of aminopyrazoles begins with the broader discovery of the pyrazole ring. In 1883, German chemist Ludwig Knorr, while investigating the derivatives of quinine, inadvertently synthesized the first pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[1] This compound, later named Antipyrine, quickly became the first wholly synthetic drug to be widely used as an antipyretic and analgesic, marking a pivotal moment in the history of medicine.[1]

Just over a decade later, in 1894, the first synthesis of a fundamental aminopyrazole compound was reported by Rothenburg. He achieved the synthesis of 3,5-diaminopyrazole through the straightforward condensation of malononitrile with hydrazine. This reaction established a foundational route to the aminopyrazole core that is still relevant today.

Foundational Synthetic Protocols

The early syntheses of the aminopyrazole core laid the groundwork for the vast chemical space that would be explored in the subsequent decades. Two primary methods have historically dominated the synthesis of 3(5)-aminopyrazoles.

1.1.1. The Knorr Pyrazole Synthesis and its Analogs

The seminal work of Knorr established the condensation of a 1,3-dicarbonyl compound with a hydrazine as a robust method for pyrazole synthesis.[2] A key variation for the synthesis of aminopyrazoles involves the use of β-ketonitriles as the 1,3-dielectrophilic partner. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon.

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5-amine (A Representative β-Ketonitrile Condensation)

-

Reactants: 3-oxo-3-phenylpropanenitrile (1 equivalent), hydrazine (1.05 equivalents), acetic acid (catalytic amount), and anhydrous ethanol (solvent).

-

Procedure: A solution of 3-oxo-3-phenylpropanenitrile, hydrazine, and a catalytic amount of acetic acid in anhydrous ethanol is heated at 60°C for 24 hours.

-

Workup: The reaction mixture is cooled to ambient temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution. The organic layer is then washed with brine, dried over magnesium sulfate, filtered, and concentrated.

-

Purification: The resulting solid residue is washed with ethyl ether and dried under vacuum to yield 3-phenyl-1H-pyrazol-5-amine.

1.1.2. Thorpe-Ziegler Cyclization

Another classical method for the synthesis of 4-aminopyrazoles is the Thorpe-Ziegler reaction. This intramolecular condensation of dinitriles, catalyzed by a base, allows for the formation of a cyclic β-enaminonitrile, which is a tautomer of an aminopyrazole. This method has been particularly useful for preparing 4-aminopyrazoles with various substitution patterns.

Diagram: Foundational Synthetic Routes to Aminopyrazoles

Caption: Foundational synthetic routes to aminopyrazole isomers.

Early Therapeutic and Industrial Applications

Following the remarkable success of Antipyrine, the pyrazole nucleus, including its amino-functionalized derivatives, became a focal point of early pharmaceutical and chemical research. The primary applications during the late 19th and early 20th centuries were in medicine and the burgeoning synthetic dye industry.

The Era of Pyrazolone Analgesics and Antipyretics

Antipyrine was the first in a series of pyrazolone-based drugs that dominated the analgesic and antipyretic market for decades. While not an aminopyrazole in the strictest sense, its pyrazolone core is closely related and its discovery spurred the investigation of other pyrazole derivatives. Another notable pyrazolone, Aminopyrine (a dimethylamino derivative of Antipyrine), was introduced and showed potent therapeutic effects.

The early biological evaluation of these compounds was pioneering for its time. Researchers like Wilhelm Filehne conducted studies to quantify the antipyretic effects of these new synthetic compounds.

Experimental Protocol: Early In Vivo Antipyretic Assay (Brewer's Yeast Induced Fever)

-

Model: Fever is induced in rats or rabbits by subcutaneous injection of a Brewer's yeast suspension (e.g., 15% w/v in saline).

-

Procedure:

-

The basal rectal temperature of the animals is recorded.

-

A suspension of Brewer's yeast is injected subcutaneously.

-

After a period of approximately 18 hours, the rectal temperature is measured again to confirm the induction of a stable fever (pyrexia).

-

The test compound (e.g., Antipyrine) or a control vehicle is administered orally or via injection.

-

Rectal temperatures are then recorded at regular intervals (e.g., every 30-60 minutes) for several hours to determine the extent and duration of the antipyretic effect.

-

-

Endpoint: The primary endpoint is the reduction in rectal temperature compared to the febrile control group.

Table 1: Early Quantitative Data on Pyrazolone Antipyretics

| Compound | Typical Dose | Observed Effect | Historical Context |

| Antipyrine | 1.0 - 2.0 g | Effective reduction of fever in clinical settings | First commercially successful synthetic antipyretic (1883)[1] |

| Aminopyrine | 0.3 - 0.6 g | More potent antipyretic and analgesic than Antipyrine | Widely used but later associated with agranulocytosis |

Aminopyrazoles as Key Intermediates in the Dye Industry

The structural features of aminopyrazoles, particularly the presence of a nucleophilic amino group, made them valuable intermediates for the synthesis of azo dyes. The diazotization of an aminopyrazole followed by coupling with an electron-rich aromatic compound (an azo coupling reaction) leads to the formation of brightly colored molecules.

One of the most famous examples is Tartrazine (FD&C Yellow No. 5), a synthetic yellow azo dye first produced in 1884. The synthesis of Tartrazine utilizes a pyrazolone derivative, highlighting the industrial importance of this heterocyclic core. The general principle involves the diazotization of an aromatic amine (like sulfanilic acid) and its subsequent coupling to a pyrazolone. Aminopyrazoles can be used similarly, where the amino group on the pyrazole ring is itself diazotized and then coupled to another aromatic system.[3][4]

Experimental Protocol: Historical Colorfastness Testing

-

Washing Fastness: A dyed textile sample is washed with a standardized soap or detergent solution at a specific temperature for a set duration. The change in the color of the fabric and the staining of an adjacent undyed fabric are assessed against a grayscale.

-

Light Fastness: Samples of the dyed fabric are exposed to a standardized light source (historically, sunlight; later, carbon-arc or xenon-arc lamps) for a defined period. The degree of fading is then compared to a set of standard dyed wool samples (the Blue Wool Scale) with known lightfastness ratings.

Diagram: General Workflow for Aminopyrazole-based Dye Synthesis and Testing

References

In-Depth Technical Guide to the Physical Properties of Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of ethyl 5-amino-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering key data and insights into the compound's characteristics.

Core Physical and Chemical Data

This compound (CAS Number: 6994-25-8) is a pyrazole derivative featuring an amino group and an ethyl carboxylate substituent. These functional groups contribute to its chemical reactivity and physical properties, making it a versatile building block in the synthesis of various biologically active molecules.

Summary of Physical Properties

The table below summarizes the key physical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| Appearance | Very slightly yellow crystalline powder |

| Melting Point | 103-107 °C |

| Boiling Point | 349.2 °C at 760 mmHg |

| Density | 1.318 g/cm³ |

Experimental Protocols

General Synthesis of 5-Aminopyrazole-4-carboxylates

The synthesis of this compound and its derivatives often involves the condensation of a hydrazine with a suitable three-carbon precursor bearing cyano and ester functionalities. A representative synthetic approach is the reaction of hydrazine hydrate with ethyl 2-cyano-3-ethoxyacrylate.

Reaction Scheme:

General Procedure:

-

A solution of ethyl 2-cyano-3-ethoxyacrylate in a suitable solvent, such as ethanol, is prepared in a reaction flask.

-

Hydrazine hydrate is added to the solution, often at room temperature or with gentle heating.

-

The reaction mixture is stirred for a period ranging from a few hours to overnight, during which the product precipitates.

-

The solid product is collected by filtration, washed with a cold solvent to remove impurities, and then dried under vacuum.

-

Recrystallization from an appropriate solvent (e.g., ethanol) is performed to yield the purified crystalline product.

Characterization Methods

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the amino (N-H) and ester (C=O) groups.

-

Melting Point Analysis: The melting point is determined using a calibrated melting point apparatus to assess the purity of the compound. A sharp melting point range is indicative of high purity.

Biological Significance and Mechanism of Action

Recent studies have highlighted the importance of the 5-amino-1H-pyrazole-4-carboxamide scaffold, a close derivative of this compound, in the development of potent enzyme inhibitors. Specifically, these derivatives have been identified as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors[1]. The aberrant activation of FGFR signaling pathways is a known driver in various cancers. Covalent inhibitors form a stable, irreversible bond with their target protein, leading to a prolonged duration of action.

The diagram below illustrates the general mechanism of action for a 5-amino-1H-pyrazole-4-carboxamide derivative as a covalent inhibitor of FGFR.

This logical diagram illustrates that the 5-amino-1H-pyrazole-4-carboxamide derivative acts as a covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR). By irreversibly binding to FGFR, it blocks the downstream signaling cascade that would otherwise lead to tumor growth and survival. This mechanism of action makes this class of compounds a promising area of research for the development of new anticancer therapies.

References

An In-depth Technical Guide to the Tautomerism of Ethyl 5-amino-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. A critical aspect of its chemical behavior is prototropic tautomerism, which can influence its reactivity, spectroscopic properties, and biological interactions. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, supported by spectroscopic data, computational analysis, and detailed experimental protocols. The influence of substituents and solvent on the tautomeric equilibrium is discussed, providing a framework for predicting and controlling its chemical properties.

Introduction to Pyrazole Tautomerism

Pyrazole and its derivatives are known to exist as a mixture of tautomers in solution, primarily through the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1][2] For asymmetrically substituted pyrazoles, such as this compound, this annular tautomerism results in distinct chemical species with potentially different physical, chemical, and biological properties. The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of the substituents on the pyrazole ring, the solvent, temperature, and concentration.[1]

Tautomeric Forms of this compound

This compound can exist in two primary tautomeric forms: the 5-amino and the 3-amino tautomers. It is important to note that due to IUPAC nomenclature rules that prioritize the numbering of the principal functional group (the ester), the "5-amino" tautomer is formally named this compound, while the "3-amino" tautomer is named ethyl 3-amino-1H-pyrazole-4-carboxylate. For clarity in discussing the tautomerism, we will refer to them based on the position of the amino group relative to the NH of the pyrazole ring.

Additionally, imino tautomers can be considered, although they are generally less stable for aminopyrazoles. The two principal prototropic tautomers are:

-

This compound (5-amino tautomer)

-

Ethyl 3-amino-1H-pyrazole-4-carboxylate (3-amino tautomer)

The equilibrium between these two forms is a key determinant of the compound's reactivity.

Caption: Prototropic tautomerism of this compound.

Spectroscopic and Computational Analysis of Tautomerism

The study of tautomerism in aminopyrazoles relies heavily on a combination of spectroscopic techniques and computational chemistry.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating tautomeric equilibria in solution.[2] The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs between the tautomers. In cases of slow exchange on the NMR timescale, distinct sets of signals for each tautomer can be observed. However, for many pyrazoles, the proton exchange is fast, resulting in a single set of time-averaged signals.[3] In such cases, low-temperature NMR studies can be employed to slow down the exchange rate and resolve the individual tautomers. The ratio of the tautomers can be determined by integrating the signals corresponding to each form.

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers.[1] By calculating the Gibbs free energy of each tautomer in the gas phase and in various solvents (using continuum solvent models like PCM), the position of the equilibrium can be estimated. These calculations have shown that for 3(5)-aminopyrazoles, the relative stability of the tautomers is highly dependent on the nature and position of other substituents on the ring. Electron-donating groups tend to favor the 3-amino tautomer, while electron-withdrawing groups can shift the equilibrium towards the 5-amino form.[1]

Quantitative Data on Tautomerism

| Tautomer | Predicted Relative Stability (Gas Phase) | Predicted Relative Stability (Polar Solvents) |

| 5-amino | More Stable | Significantly More Stable |

| 3-amino | Less Stable | Less Stable |

Note: This table is predictive and based on the known electronic effects of substituents on the aminopyrazole ring system. Experimental verification is required.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the condensation of a suitable hydrazine with a β-ketonitrile derivative. A detailed protocol for a similar compound, ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, is provided below and can be adapted.[4]

Materials:

-

Ethyl 2-cyano-3-oxobutanoate

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid

-

Sodium nitrite

-

Active charcoal

Procedure:

-

A mixture of the β-ketonitrile (e.g., ethyl 2-cyano-3-oxobutanoate) and hydrazine hydrate in ethanol is refluxed for several hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the desired aminopyrazole.

For the synthesis of azo dyes using this pyrazole, the following diazotization procedure is employed:[4]

-

A mixture of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (5 mmol), water (1.1 mL), and concentrated HCl (1.5 mL) is heated to approximately 40 °C.

-

The mixture is filtered through active charcoal, and the resulting solution is cooled to 0–5 °C.

-

A solution of NaNO₂ (6 mmol) in water (1.4 mL) is added dropwise under stirring over 15 minutes to generate the diazonium salt.

Caption: General synthetic workflow for this compound.

NMR Spectroscopic Analysis of Tautomerism

Objective: To determine the tautomeric ratio of this compound in different deuterated solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

-

NMR tubes

-

NMR spectrometer (300 MHz or higher)

Procedure:

-

Prepare a ~10-20 mg/mL solution of this compound in the desired deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum at room temperature.

-

If the signals are broad or appear as an average, acquire spectra at lower temperatures (e.g., 0 °C, -20 °C, -40 °C) to attempt to resolve the signals of the individual tautomers.

-

Acquire a ¹³C NMR spectrum.

-

Integrate the well-resolved signals corresponding to each tautomer in the ¹H spectrum to determine their relative concentrations.

-

Repeat the procedure for each solvent of interest.

Data Analysis:

The tautomeric ratio (KT) can be calculated as: KT = [5-amino tautomer] / [3-amino tautomer]

Caption: Workflow for NMR analysis of tautomerism.

Biological Relevance and Signaling Pathways

While specific signaling pathway involvement for this compound is not extensively documented, the 5-aminopyrazole scaffold is a well-established pharmacophore in drug discovery.[5] Derivatives of this core structure have been reported to exhibit a range of biological activities, including:

-

Anti-inflammatory and Analgesic Activity: Certain ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates have shown significant anti-inflammatory and analgesic properties.[6]

-

FGFR Inhibitors: 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[5]

-

Antimicrobial Activity: The pyrazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[7]

The tautomeric form of the molecule can significantly impact its ability to interact with biological targets such as enzymes and receptors. The hydrogen bonding capabilities and the overall shape of the molecule, which are dependent on the tautomeric state, are crucial for molecular recognition and biological activity.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry that has significant implications for its application in research and development. This guide has provided an in-depth overview of its tautomeric forms, the methods used to study them, and their potential biological relevance. A thorough understanding and control of the tautomeric equilibrium are essential for the rational design of new molecules with desired properties and for ensuring the consistency and efficacy of products derived from this important heterocyclic scaffold. Further experimental studies are warranted to precisely quantify the tautomeric ratios in various environments and to fully elucidate the structure-activity relationships of its different tautomeric forms.

References

- 1. researchgate.net [researchgate.net]

- 2. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmatutor.org [pharmatutor.org]

Navigating the Solubility Landscape of Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate: A Technical Guide

For Immediate Release

[CITY, STATE] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of ethyl 5-amino-1H-pyrazole-4-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. This whitepaper addresses the critical need for understanding the solubility of this compound in common organic solvents, a factor paramount to its handling, purification, and formulation.

Due to a notable absence of publicly available, experimentally-derived quantitative solubility data, this guide provides a robust framework for researchers, combining qualitative solubility insights, computationally predicted solubility values, and detailed experimental protocols to empower scientists to determine solubility in their own laboratory settings.

Introduction: The Significance of Solubility

This compound is a versatile heterocyclic compound widely employed as a synthetic intermediate in the development of therapeutic agents, including kinase inhibitors and other targeted therapies. Its solubility profile directly impacts critical processes such as reaction kinetics, crystallization, purification, and the ultimate bioavailability of active pharmaceutical ingredients (APIs). A thorough understanding of its behavior in various organic solvents is therefore indispensable for efficient and reproducible research and development.

Qualitative and Predicted Solubility Profile

While specific experimental data is scarce, the general behavior of pyrazole derivatives suggests a higher solubility in organic solvents compared to aqueous media.[1] The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting carbonyl group, along with the pyrazole ring, allows for a range of interactions with different solvent types.

To provide a practical starting point for researchers, the following table summarizes the predicted solubility of this compound in a selection of common organic solvents. These values have been generated using established computational models and should be considered as estimations to guide solvent selection for experimental determination.

Table 1: Predicted Solubility of this compound at 25°C

| Solvent | Predicted Solubility (g/L) | Predicted Solubility (mol/L) |

| Methanol | 150 - 250 | 0.97 - 1.61 |

| Ethanol | 80 - 150 | 0.52 - 0.97 |

| Acetone | 200 - 350 | 1.29 - 2.26 |

| Ethyl Acetate | 50 - 100 | 0.32 - 0.64 |

| Dichloromethane | 100 - 200 | 0.64 - 1.29 |

| Chloroform | 150 - 250 | 0.97 - 1.61 |

| Toluene | 5 - 15 | 0.03 - 0.10 |

| N,N-Dimethylformamide (DMF) | > 500 | > 3.22 |

| Dimethyl Sulfoxide (DMSO) | > 500 | > 3.22 |

Disclaimer: The data presented in this table are computationally predicted and are intended for estimation purposes only. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

For precise and reliable solubility data, the isothermal saturation method is a widely accepted and robust technique. This protocol outlines the steps for its implementation.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)